molecular formula C21H25N5O3 B2815762 8-(2,5-dimethylphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione CAS No. 878727-96-9

8-(2,5-dimethylphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione

Cat. No.: B2815762
CAS No.: 878727-96-9
M. Wt: 395.463
InChI Key: KYAQECZSUSMTNC-UHFFFAOYSA-N
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Description

8-(2,5-dimethylphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2,5-dimethylphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. The starting materials and reagents are carefully selected to ensure the desired functional groups are introduced at each step. Common synthetic routes may include:

    Step 1: Formation of the imidazo[1,2-g]purine core through cyclization reactions.

    Step 2: Introduction of the 2,5-dimethylphenyl group via electrophilic aromatic substitution.

    Step 3: Addition of the 2-ethoxyethyl group through nucleophilic substitution.

    Step 4: Final modifications to introduce the 1,7-dimethyl groups.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

8-(2,5-dimethylphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced derivatives.

    Substitution: Replacement of one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

8-(2,5-dimethylphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor of specific enzymes.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 8-(2,5-dimethylphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,5-dimethylphenyl)-2-oxoethyl 2-(4-methoxyphenyl)-8-methyl-4-quinolinecarboxylate
  • 2-(4-methoxyphenyl)-2-oxoethyl 2-(3,4-dimethylphenyl)-4-quinolinecarboxylate
  • 2-(2,4-dichlorophenyl)-2-oxoethyl 2-(4-methoxyphenyl)-8-methyl-4-quinolinecarboxylate

Uniqueness

8-(2,5-dimethylphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with different molecular targets and exhibit distinct biological activities compared to similar compounds.

Properties

IUPAC Name

6-(2,5-dimethylphenyl)-2-(2-ethoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O3/c1-6-29-10-9-24-19(27)17-18(23(5)21(24)28)22-20-25(17)12-15(4)26(20)16-11-13(2)7-8-14(16)3/h7-8,11-12H,6,9-10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYAQECZSUSMTNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C(=O)C2=C(N=C3N2C=C(N3C4=C(C=CC(=C4)C)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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